2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Description
This compound is a synthetic tricyclic acetamide derivative characterized by a complex polycyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene) with multiple substituents. Key structural features include:
- A 4-methoxyphenyl group at position 5, contributing to aromatic interactions and lipophilicity.
- A methylsulfanylphenyl acetamide side chain at position 7, influencing steric bulk and sulfur-mediated reactivity.
The molecular weight is approximately 514.6 g/mol, with a calculated XLogP3 of 4.3, indicating moderate lipophilicity .
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S2/c1-16-25-22(18(14-33)13-29-16)12-23-27(36-25)31-26(17-7-9-20(35-2)10-8-17)32-28(23)38-15-24(34)30-19-5-4-6-21(11-19)37-3/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUICIIZYCAXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC(=CC=C5)SC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core triazatricyclo structure, followed by the introduction of the hydroxymethyl, methoxyphenyl, and methylsulfanyl groups. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of nitro groups would produce amines.
Scientific Research Applications
Structural Characteristics
This compound is characterized by:
- A triazatricyclo framework which contributes to its biological activity.
- Functional groups including methoxy , hydroxymethyl , and sulfanyl moieties that may enhance its reactivity and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 514.6 g/mol .
Anticancer Activity
Research indicates that compounds with similar structural motifs have exhibited anticancer properties. The triazatricyclo structure may interact with various cellular pathways involved in tumor growth and metastasis. For instance:
- Mechanisms of Action : Potential inhibition of specific kinases or modulation of apoptosis pathways.
- Case Studies : Analogous compounds have shown efficacy in preclinical models of cancer .
Antioxidant Properties
The presence of hydroxymethyl and methoxy groups suggests that this compound may possess antioxidant activities:
- Mechanism : It may scavenge free radicals or enhance the body's endogenous antioxidant defenses.
- Research Findings : Studies have demonstrated that structurally similar compounds can protect cells from oxidative stress, which is implicated in various diseases .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazatricyclo Structure : This may include cyclization reactions under controlled conditions.
- Attachment of Functional Groups : Subsequent steps involve adding methoxy and sulfanyl groups through substitution reactions.
Typical Reaction Conditions :
- Use of organic solvents and catalysts.
- Precise control over temperature and pH to optimize yield and purity .
Chemical Reactivity
The compound can undergo various chemical reactions due to its functional groups:
- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids.
- Reduction : The triazatricyclo structure may be reduced under specific conditions.
- Substitution Reactions : The methoxy and sulfanyl groups can participate in electrophilic aromatic substitution .
Potential Industrial Applications
Given its structural complexity and biological activity, this compound could serve as a building block for the synthesis of more complex molecules in pharmaceutical research:
- Drug Development : Its unique features may lead to the discovery of new therapeutic agents targeting various diseases.
- Chemical Manufacturing : Optimization of synthetic routes for large-scale production could enhance its availability for research purposes .
Mechanism of Action
The mechanism of action of 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
2-[[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide
- Key Difference : Substitution at the acetamide nitrogen (2-methylphenyl vs. 3-methylsulfanylphenyl).
- The methylsulfanyl group increases molecular weight by ~16 g/mol and slightly elevates XLogP3 (4.3 vs. ~4.1 for the 2-methylphenyl analogue) .
Pyrido-Pyrano-Pyrimidine Derivatives
Compounds like ZINC9116207 (synonym for the 2-methylphenyl variant) share the pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine core. Differences in substituent positions (e.g., hydroxymethyl at C6 vs. C11) alter electronic distribution and binding affinity .
Functional Group Comparisons
Methoxyphenyl vs. Hydroxyphenyl Analogues
- Methoxyphenyl (target compound): Provides electron-donating effects, stabilizing aromatic interactions. Higher lipophilicity (XLogP3 ~4.3) compared to hydroxyphenyl variants (XLogP3 ~3.8) .
- Hydroxyphenyl : Increases hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to glucuronidation .
Sulfanyl vs. Oxygen Linkers
- However, may increase susceptibility to oxidation .
- Oxygen (O–) : Reduces steric hindrance and improves hydrolytic stability but lacks sulfur-specific reactivity .
Table 1. Comparative Properties of Selected Analogues
Biological Activity
The compound 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide is a complex organic molecule with a unique structural framework that suggests significant potential for various biological activities. This article explores its biological activity based on existing research findings, including synthesis pathways, mechanisms of action, and comparative analyses with similar compounds.
Structural Characteristics
This compound features a triazatricyclo framework and several functional groups such as methoxy and sulfanyl moieties. The molecular formula is with a molecular weight of approximately 516.6 g/mol . The intricate arrangement of these components is believed to influence its reactivity and biological interactions.
Biological Activities
Preliminary studies indicate that compounds with similar structures may exhibit a range of biological activities:
- Anticancer Properties : Research has shown that acetamide derivatives can have significant anticancer effects. The specific compound may inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Compounds with sulfanyl groups are often noted for their antimicrobial properties. The presence of the sulfanyl moiety in this compound may enhance its ability to combat bacterial infections.
- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : The functional groups allow the compound to bind to active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may interact with various receptors involved in signaling pathways related to cancer proliferation or inflammation.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar acetamide derivatives:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C28H26N4O4S | Anticancer |
| Compound B | C27H24N4O5S | Antimicrobial |
| Target Compound | C27H24N4O5S | Anticancer, Antimicrobial, Anti-inflammatory |
The target compound stands out due to its specific combination of functional groups that may facilitate unique interactions within biological systems.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of similar compounds:
- Synthesis Pathways : The synthesis typically involves multi-step organic reactions focusing on creating the core triazatricyclo structure followed by the introduction of functional groups like sulfanyl and acetamide moieties.
- Biological Evaluation : In vitro studies have demonstrated efficacy against various cancer cell lines, indicating potential for therapeutic applications in oncology.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclocondensation or nucleophilic substitution steps. Key strategies include:
- Using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents to improve solubility and reaction efficiency .
- Controlling temperature (0–60°C) and pH to suppress side reactions like hydrolysis or undesired cyclization .
- Employing catalysts such as palladium complexes for coupling reactions or triethylamine for deprotonation .
Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with HPLC (>95% purity threshold) .
Q. How can researchers confirm the compound’s structural identity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Assign peaks for the hydroxymethyl group (δ 4.2–4.5 ppm), methoxyphenyl (δ 3.8 ppm), and sulfide protons (δ 2.1–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- X-ray Crystallography : Resolve the tricyclic core geometry and confirm stereochemistry .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., IC₅₀ variability) be resolved across studies?
- Methodological Answer : Discrepancies often arise from differences in assay conditions or compound handling :
- Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to ensure reproducibility .
- Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to cross-validate activity .
- Perform stability studies in DMSO or PBS to rule out degradation during storage .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer : Combine in silico and in vitro approaches:
- Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina (binding energy cutoff ≤ −7.0 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values < 1 µM) .
- CRISPR-Cas9 Knockout Models : Validate target engagement in cells lacking putative receptors .
Q. How can synthetic yields be improved for large-scale research applications?
- Methodological Answer : Optimize solvent systems and catalyst loading :
Q. What approaches are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on key substituents :
- Modify the 4-methoxyphenyl group to assess steric/electronic effects on target binding .
- Replace the methylsulfanyl group with halogens or nitriles to modulate lipophilicity .
- Use crystallographic data (e.g., Protein Data Bank entries) to guide rational design .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported reaction yields for similar tricyclic compounds?
- Methodological Answer : Investigate variables such as:
- Oxygen sensitivity : Use Schlenk lines for air-sensitive steps (e.g., sulfide bond formation) .
- Catalyst purity : Screen commercial catalysts (e.g., Pd(PPh₃)₄) via ICP-MS to detect metal impurities .
- Workup protocols : Compare column chromatography vs. recrystallization for isolating the final product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
